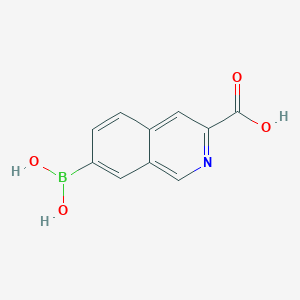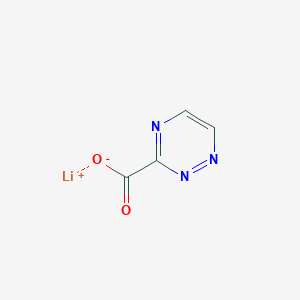
Lithium 1,2,4-triazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1,2,4-triazine-3-carboxylate is a chemical compound with the molecular formula C₄H₂LiN₃O₂. It is a lithium salt derived from 1,2,4-triazine-3-carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium 1,2,4-triazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazine-3-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous medium. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Lithium 1,2,4-triazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium 1,2,4-triazine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other lithium-containing compounds and materials.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism by which lithium 1,2,4-triazine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In lithium-ion batteries, it may participate in redox reactions, contributing to the overall charge-discharge cycle.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.
Lithium-Ion Batteries: Participates in redox reactions involving lithium ions and electrode materials.
Comparación Con Compuestos Similares
Lithium 1,2,4-triazine-3-carboxylate is unique in its structure and properties compared to other lithium salts and triazine derivatives. Some similar compounds include:
Lithium carbonate (Li₂CO₃): A widely used lithium salt with different chemical and physical properties.
1,2,4-triazine-3-carboxylic acid: The parent acid from which this compound is derived.
Covalent triazine-based frameworks (CTFs): Organic compounds used in energy storage applications, similar to this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C4H2LiN3O2 |
|---|---|
Peso molecular |
131.0 g/mol |
Nombre IUPAC |
lithium;1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C4H3N3O2.Li/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 |
Clave InChI |
FCDSMFKDBSAGBY-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CN=NC(=N1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



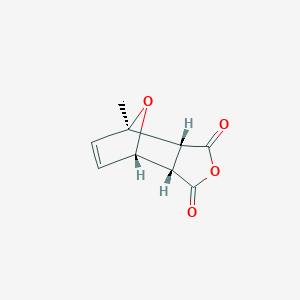
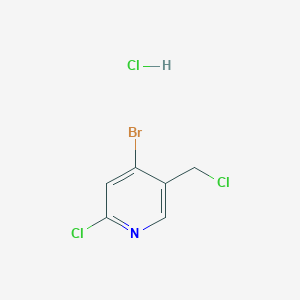
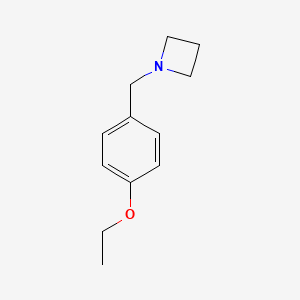
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
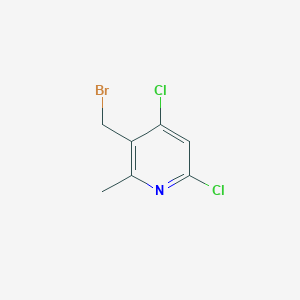
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)


